GW-870086

Overview

Description

GW-870086 is a potent anti-inflammatory compound that acts as a glucocorticoid receptor agonist. It has been developed as a novel respiratory agent with unique biological properties. This compound is under clinical evaluation for its potential use in treating respiratory diseases such as asthma and atopic dermatitis .

Mechanism of Action

Target of Action

GW-870086, also known as GW870086X, is a potent anti-inflammatory agent that acts as a glucocorticoid receptor agonist . The primary target of this compound is the glucocorticoid receptor (GR) . The glucocorticoid receptor plays a crucial role in regulating inflammatory responses, cellular proliferation, and differentiation in target tissues .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, and induces a dual mode of action. It acts as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors . It has a unique ability to regulate a specific subset of genes that are normally affected by classical glucocorticoids .

Biochemical Pathways

The interaction of this compound with the glucocorticoid receptor affects several biochemical pathways. It represses inflammatory cytokine release from primary lung epithelial cells . Moreover, it has a significant effect on the expression of specific glucocorticoid-regulated genes while having minimal impact on the expression of other known target genes . This demonstrates unique regulation of gene transcription.

Pharmacokinetics

It’s known that the compound is under clinical evaluation as a novel respiratory agent , indicating its potential for inhalation administration and local action in the lungs.

Result of Action

This compound has shown to repress inflammatory cytokine release from primary lung epithelial cells with similar efficacy to fluticasone propionate (FP), a commonly used glucocorticoid . In experimental in vivo models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation models, this compound showed comparable anti-inflammatory efficacy to FP . It also prevents TNF-α-induced increases in the expression of mRNA encoding COX-2 and TNF-C, also known as lymphotoxin-β (LT-β), in A549 lung cancer cells .

Action Environment

The action environment of this compound is primarily the respiratory system, given its potential as a novel respiratory agent . The efficacy and stability of this compound could be influenced by various environmental factors within the respiratory system, such as the presence of other inflammatory mediators, the state of the immune response, and the overall health of the respiratory tissues.

Biochemical Analysis

Biochemical Properties

GW-870086 plays a significant role in biochemical reactions by acting as a partial agonist of the glucocorticoid receptor (GR). It binds to the GR in cells, exhibiting a pIC50 of 8.2 in displacing glucocorticoid from GR . This interaction leads to the repression of inflammatory cytokine release from primary lung epithelial cells and the regulation of specific glucocorticoid-regulated genes . The compound’s unique ability to regulate a specific subset of genes distinguishes it from classical glucocorticoids .

Cellular Effects

This compound influences various types of cells and cellular processes. In A549 cells, it exhibits an active effect on NF-κB with a pIC50 of 10.1 . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by repressing inflammatory cytokine release and regulating specific glucocorticoid-regulated genes . These effects contribute to its potent anti-inflammatory properties and its potential as a novel respiratory agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the glucocorticoid receptor. As a partial agonist, it binds to the GR and modulates gene transcription by regulating specific glucocorticoid-regulated genes . This regulation leads to the repression of inflammatory cytokine release and the modulation of cell signaling pathways . The compound’s unique ability to selectively regulate gene expression sets it apart from classical glucocorticoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and minimal degradation, maintaining its anti-inflammatory efficacy in experimental in vivo models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation . Long-term effects on cellular function have also been observed, with the compound demonstrating a unique ability to regulate specific glucocorticoid-regulated genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving atopic dermatitis, the compound was tested in various concentrations, including 0.2% and 2% cream formulations . These studies revealed that this compound effectively reduced inflammation and exhibited a distinct safety profile compared to existing therapies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. As a partial agonist of the glucocorticoid receptor, it modulates gene transcription and influences metabolic flux and metabolite levels . The compound’s unique ability to regulate specific glucocorticoid-regulated genes contributes to its distinct pharmacological profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, contributing to its potent anti-inflammatory properties . The compound’s ability to selectively regulate gene expression also affects its distribution within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect its activity and function, contributing to its unique ability to regulate specific glucocorticoid-regulated genes . The compound’s selective regulation of gene expression sets it apart from classical glucocorticoids .

Preparation Methods

Chemical Reactions Analysis

GW-870086 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

Substitution: Substitution reactions can introduce or replace functional groups, such as halogens or hydroxyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

GW-870086 has several scientific research applications, including:

Chemistry: Used as a model compound to study glucocorticoid receptor agonists and their effects on gene expression.

Biology: Investigated for its role in regulating inflammatory cytokine release and its impact on cellular processes.

Medicine: Evaluated for its potential to treat respiratory diseases, such as asthma and atopic dermatitis, with a distinct safety profile compared to existing therapies.

Industry: Potentially developed as a new topical steroid with unique pharmacological properties

Comparison with Similar Compounds

GW-870086 is compared with other glucocorticoid receptor agonists, such as fluticasone propionate and dexamethasone. Unlike these compounds, this compound has a unique pharmacological profile that allows it to selectively regulate gene expression, leading to a distinct safety profile. Similar compounds include:

- Fluticasone propionate

- Dexamethasone

- Triamcinolone

- Hydrocortisone

These compounds share similar mechanisms of action but differ in their gene regulation profiles and side effect liabilities .

Biological Activity

GW-870086, also known as GSK 870086, is a synthetic glucocorticoid receptor agonist developed by GlaxoSmithKline. It was designed to provide anti-inflammatory effects while minimizing the side effects commonly associated with traditional glucocorticoids. This compound has been investigated for its potential applications in treating conditions like asthma and atopic dermatitis.

This compound exhibits a unique pharmacological profile characterized by its ability to selectively modulate gene expression. Unlike classical glucocorticoids, which can activate a broad range of genes, this compound primarily represses inflammatory cytokine release while showing minimal activation of certain glucocorticoid-regulated genes. This selective action may be attributed to modifications made at the 17α position of the steroid nucleus, which enhances its anti-inflammatory properties without the typical side effects associated with glucocorticoids .

Efficacy in Preclinical Studies

In vitro studies demonstrated that this compound effectively inhibited the release of pro-inflammatory cytokines such as IL-6 from lung epithelial cells. It showed comparable efficacy to fluticasone propionate (FP), a well-known glucocorticoid, in reducing cytokine levels but was approximately three times less potent than FP in specific assays .

Key Findings from Experimental Models

- Gene Expression Profiling : this compound significantly repressed the expression of certain inflammatory genes like PTGS2 while having minimal impact on others like SGK .

- In Vivo Models : In murine models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation, this compound exhibited anti-inflammatory efficacy comparable to FP, indicating its potential for therapeutic use in allergic conditions .

Clinical Trials and Observations

This compound underwent several clinical trials to evaluate its safety and efficacy:

-

Asthma Trials :

- A randomized, placebo-controlled study assessed the effects of inhaled this compound over 28 days. Results indicated no significant improvement in forced expiratory volume (FEV1) compared to placebo, suggesting suboptimal efficacy in mild to moderate asthma cases .

- The study reported a moderate placebo response, raising questions about the compound's effectiveness at the tested dosage .

-

Atopic Dermatitis Trials :

- Two randomized controlled studies evaluated the safety and efficacy of this compound in patients with atopic dermatitis. Although a dose-dependent reduction in severity scores was observed, the clinical efficacy was not superior to placebo . Notably, skin thinning was not observed with this compound compared to traditional corticosteroids, indicating a potentially better safety profile .

Comparative Efficacy Table

Conclusion and Future Directions

This compound represents a promising advancement in glucocorticoid therapy with its selective action and reduced side effects. However, clinical trials have revealed limitations in its efficacy for certain conditions like asthma and atopic dermatitis. Further research is needed to optimize dosing strategies and explore combination therapies that could enhance its therapeutic potential while maintaining safety.

Properties

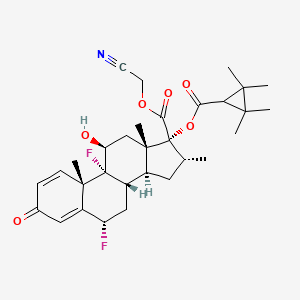

IUPAC Name |

cyanomethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBKGTSFJSEIEM-NSHBDUGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827319-43-7 | |

| Record name | GW-870086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827319437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-870086 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW-870086 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O891A2A3ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.